molecular formula C17H16F3NO2S B2527184 2-(methylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide CAS No. 1351607-11-8

2-(methylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide

Cat. No.: B2527184
CAS No.: 1351607-11-8
M. Wt: 355.38
InChI Key: YEEWIIFXRZEJSK-UHFFFAOYSA-N
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Description

2-(methylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide, also known as MTFP, is a chemical compound that has gained significant attention in scientific research in recent years. MTFP is a synthetic compound that is structurally similar to other compounds that have been used in the development of drugs for various diseases.

Scientific Research Applications

Antipathogenic Activity

Research on thiourea derivatives, which share structural similarities with the target compound, has demonstrated significant antimicrobial properties. These derivatives have been synthesized and characterized, showing notable interaction with bacterial cells both in free and adherent states. The presence of halogen atoms on the N-phenyl substituent of the thiourea moiety, particularly one iodine, bromide, or fluorine, and two or three chloride atoms, has been correlated with significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. This suggests that derivatives of benzamides with specific substituents could have potential applications in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Polymerization and Material Science

The compound's potential utility extends into material science, where similar molecules have been employed in the synthesis of polymers and coordination compounds. Controlled polymerization techniques, such as reversible addition−fragmentation chain transfer (RAFT) polymerization, have utilized acrylamide derivatives for creating homopolymers with specific properties. These studies underline the versatility of such compounds in designing materials with tailored characteristics, from thermal stability to specific biological activities (Mori, Sutoh, & Endo, 2005).

Antiviral and Antimicrobial Properties

Further applications are found in the realm of pharmacology, where benzamide derivatives have been explored for their antiviral and antimicrobial properties. For instance, synthesis routes leading to benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable antiavian influenza virus activity. Such studies highlight the potential of benzamide derivatives in developing new antiviral agents, pointing to a possible research avenue for the compound to explore its efficacy against viral pathogens (Hebishy, Salama, & Elgemeie, 2020).

Anticancer Research

The interaction of similar compounds with metal ions to form coordination compounds has been investigated for their anticancer properties. Such studies involve the synthesis of complexes with specific metal ions and testing their in vitro anticancer activity, suggesting another potential application of the target compound in developing metal-based anticancer agents (Rizk, Emara, & Mahmoud, 2021).

Properties

IUPAC Name

2-methylsulfanyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2S/c1-24-14-10-6-5-9-13(14)15(22)21-11-16(23,17(18,19)20)12-7-3-2-4-8-12/h2-10,23H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEWIIFXRZEJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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